

An In-depth Technical Guide to 5-ROX-SE Amine-Reactive Dye

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Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B15597528

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **5-ROX-SE** (5-Carboxy-X-rhodamine, succinimidyl ester) amine-reactive dye, a widely used fluorescent label in biological research. It covers the core principles of the dye, its physicochemical and spectral properties, detailed protocols for labeling proteins and oligonucleotides, and troubleshooting guidance.

Introduction

5-ROX-SE is a bright, red-fluorescent dye belonging to the rhodamine family.^{[1][2]} The succinimidyl ester (SE) functional group makes it an amine-reactive probe, enabling it to form stable covalent bonds with primary amines present in biomolecules such as proteins (at the N-terminus and the side chain of lysine residues) and amine-modified oligonucleotides.^[3] This specific reactivity allows for the targeted fluorescent labeling of a wide range of biological molecules for various applications.^[3]

The use of a single isomer, such as **5-ROX-SE**, is often preferred over mixed isomers for applications requiring high-resolution separation, like HPLC, as it prevents the formation of doublet peaks of the labeled product.^[4] Its primary applications include automated DNA sequencing, oligonucleotide labeling, and real-time PCR.^{[1][2]} Conjugates of 5-ROX exhibit longer-wavelength spectra than those of Lissamine rhodamine B but are somewhat shorter than Texas Red conjugates.^[5]

Physicochemical and Spectral Properties

The key properties of **5-ROX-SE** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **5-ROX-SE**

Property	Value
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇
Molecular Weight	631.67 g/mol [6]
Appearance	Dark red solid[6]
Solubility	DMSO, DMF[7]

Table 2: Spectral Properties of **5-ROX-SE**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~570-578 nm	[4][6]
Emission Maximum (λ_{em})	~602-604 nm	[4][6]
Molar Extinction Coefficient (ϵ)	~82,000 - 93,000 L·mol ⁻¹ ·cm ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.94 - 1.0	[4][8]

Experimental Protocols

Achieving successful and efficient labeling with **5-ROX-SE** requires careful attention to the experimental protocol. Below are detailed methodologies for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol is optimized for labeling proteins, such as antibodies, with **5-ROX-SE**.

3.1.1. Reagents and Buffers

- Protein Sample: 1 mg of protein (e.g., IgG antibody) at a concentration of 2 mg/mL in an amine-free buffer.
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0. Amine-containing buffers such as Tris or glycine must be avoided as they will compete for reaction with the dye.[\[9\]](#)
- **5-ROX-SE** Stock Solution: 10 mg/mL in anhydrous DMSO or DMF. This should be prepared fresh immediately before use.[\[10\]](#)
- Purification Column: Size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[\[9\]](#)

3.1.2. Labeling Procedure

- Prepare the Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.
- Prepare the **5-ROX-SE** Solution: Immediately before use, dissolve the **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Reaction:
 - Slowly add the **5-ROX-SE** stock solution to the protein solution while gently stirring. A typical starting point is a 10:1 molar ratio of dye to protein.[\[9\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[\[11\]](#)
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
 - Load the reaction mixture onto the equilibrated column.

- Elute the labeled protein with the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the labeled protein.

3.1.3. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amine-modified oligonucleotides with **5-ROX-SE**.

3.2.1. Reagents and Buffers

- Amine-Modified Oligonucleotide: 100 µg of a 5'- or 3'-amine-modified oligonucleotide.
- Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5.[\[12\]](#)
- **5-ROX-SE** Stock Solution: 10 mg/mL in anhydrous DMSO or DMF, prepared fresh.
- Purification: Ethanol precipitation or HPLC.

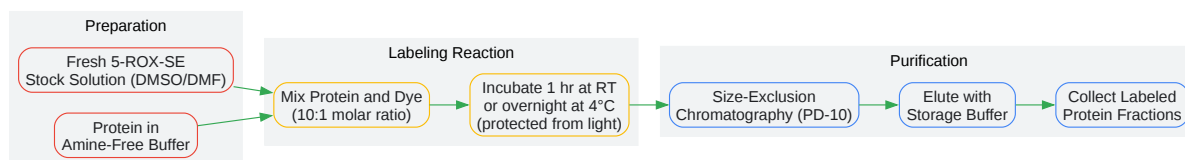
3.2.2. Labeling Procedure

- Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Prepare the **5-ROX-SE** Solution: Immediately before use, dissolve the **5-ROX-SE** in anhydrous DMSO or DMF.
- Reaction:
 - Add the **5-ROX-SE** solution to the oligonucleotide solution.
 - Incubate for 30 minutes to 1 hour at room temperature or overnight at 4°C, protected from light.[\[11\]](#)

- Purification:
 - Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and a salt solution (e.g., sodium acetate) to the reaction mixture. Incubate at -20°C for at least 30 minutes to precipitate the labeled oligonucleotide. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer. A second ethanol precipitation may be necessary for some dyes to remove all unreacted dye.[13]
 - HPLC Purification: For higher purity, reverse-phase HPLC can be used. A C8 or C18 column with a triethylammonium acetate (TEAA) and acetonitrile gradient is commonly employed.[10]

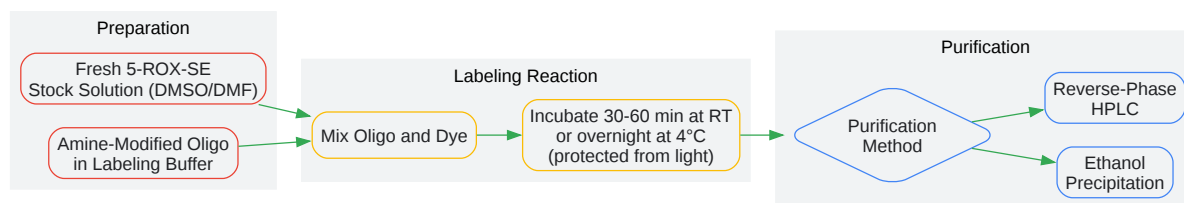
Visualizations

The following diagrams illustrate the experimental workflows for labeling and purification.



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Caption: Workflow for **5-ROX-SE** Protein Labeling and Purification.



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Caption: Workflow for **5-ROX-SE** Oligonucleotide Labeling and Purification.

Troubleshooting

Table 3: Troubleshooting Guide for **5-ROX-SE** Labeling

Problem	Possible Cause	Suggested Solution
Low or no fluorescence of the conjugate	Inefficient labeling: Incorrect pH, presence of amine-containing buffers, inactive dye.	Ensure the labeling buffer is at the correct pH (8.3-9.0). Use a fresh stock solution of 5-ROX-SE. Verify that the protein/oligonucleotide buffer is free of amines.
Dye-dye quenching: Over-labeling of the biomolecule. [6]	Reduce the molar ratio of dye to protein/oligonucleotide in the labeling reaction.	
Precipitation of the protein during labeling	Hydrophobicity of the dye: The addition of the relatively hydrophobic ROX dye can cause some proteins to precipitate.	Lower the molar ratio of the dye in the reaction. Perform the labeling reaction at a lower protein concentration.
Difficulty in removing unreacted dye	Inadequate purification: The purification method may not be sufficient to separate the unreacted dye from the conjugate.	For proteins, ensure the size-exclusion column has an appropriate fractionation range. For oligonucleotides, a second ethanol precipitation or HPLC purification may be necessary. [13]

Storage and Stability

Unused **5-ROX-SE** solutions should be stored at -20°C, protected from light, to prevent fluorescence decay.[\[11\]](#) Labeled biomolecules should be stored at 4°C for short-term storage or at -20°C for long-term storage, also protected from light.[\[14\]](#) For protein conjugates, the addition of a stabilizing agent like BSA and a bacteriostatic agent like sodium azide can prolong shelf life.[\[14\]](#) Stock solutions of the dye in DMSO or DMF are not stable for long periods and should be prepared fresh.[\[10\]](#)

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